1-Propanol, 2-ethoxy-, acetate
CAS No.: 57350-24-0
Cat. No.: VC8469738
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57350-24-0 |
---|---|
Molecular Formula | C7H14O3 |
Molecular Weight | 146.18 g/mol |
IUPAC Name | 2-ethoxypropyl acetate |
Standard InChI | InChI=1S/C7H14O3/c1-4-9-6(2)5-10-7(3)8/h6H,4-5H2,1-3H3 |
Standard InChI Key | KBGLIBWPBYLNNK-UHFFFAOYSA-N |
SMILES | CCOC(C)COC(=O)C |
Canonical SMILES | CCOC(C)COC(=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Formula
2-Ethoxypropyl acetate belongs to the class of organic esters, derived from the esterification of 2-ethoxy-1-propanol with acetic acid. Its molecular structure consists of a propyl backbone substituted with an ethoxy group at the second carbon and an acetyloxy group at the first carbon. The compound’s canonical SMILES representation is O=C(OCC(OCC)C)C, reflecting the connectivity of its functional groups . The InChIKey KBGLIBWPBYLNNK-UHFFFAOYSA-N uniquely encodes its stereochemical and structural features .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 57350-24-0 | |
Molecular Formula | C7H14O3 | |
Molecular Weight | 146.18 g/mol | |
SMILES | O=C(OCC(OCC)C)C | |
InChIKey | KBGLIBWPBYLNNK-UHFFFAOYSA-N |
Synonyms and Regulatory Identifiers
This compound is recognized under multiple nomenclature systems and regulatory frameworks. Alternate names include 1-Propanol, 2-ethoxy-, 1-acetate and 2-ethoxypropyl acetate . The EPA’s DSSTox database assigns it the identifier DTXSID90869320, facilitating its tracking in toxicological studies. Regulatory listings under the Toxic Substances Control Act (TSCA) and the European Chemicals Agency (ECHA) further underscore its industrial relevance .
Synthesis and Production Methods
Laboratory Synthesis
In laboratory settings, 2-ethoxypropyl acetate is synthesized via the acid-catalyzed esterification of 2-ethoxy-1-propanol with acetic acid. The reaction typically employs sulfuric acid as a catalyst under reflux conditions to drive the equilibrium toward ester formation. The general reaction mechanism is:
Water generated during the reaction is removed via azeotropic distillation to enhance yield .
Industrial Production
Industrial-scale production utilizes continuous-flow fixed-bed reactors with solid acid catalysts, such as sulfonated resins or zeolites, to improve efficiency and reduce waste . The process operates at temperatures between 70–150°C, with simultaneous distillation to separate the product from unreacted starting materials. This method achieves high conversion rates (>90%) and minimizes environmental impact by recycling reactants .
Table 2: Industrial Synthesis Parameters
Parameter | Value | Source |
---|---|---|
Catalyst | Solid acid (e.g., sulfonated resin) | |
Temperature Range | 70–150°C | |
Conversion Efficiency | >90% |
Physicochemical Properties
2-Ethoxypropyl acetate is a colorless liquid with a mild, sweet odor and a density lower than water (0.95–0.98 g/cm³) . Its boiling point ranges between 160–170°C, and it exhibits moderate volatility with a vapor pressure of approximately 0.5 mmHg at 25°C. The compound is miscible with common organic solvents, including ethanol and acetone, but exhibits limited solubility in water (<1 g/L) .
Chemical Reactivity and Stability
The ester functional group renders 2-ethoxypropyl acetate susceptible to hydrolysis under acidic or alkaline conditions, yielding 2-ethoxy-1-propanol and acetic acid. Oxidation reactions with strong agents like potassium permanganate produce carboxylic acids, while reduction with lithium aluminum hydride generates corresponding alcohols. The compound remains stable under ambient storage conditions but degrades upon prolonged exposure to moisture or elevated temperatures.
Applications in Industry and Research
Solvent in Coatings and Inks
2-Ethoxypropyl acetate is widely employed as a high-boiling solvent in automotive coatings and printing inks, where its slow evaporation rate ensures uniform film formation . Its compatibility with resins and pigments enhances formulation stability.
Pharmaceutical Intermediates
In pharmaceutical manufacturing, the compound serves as a reaction medium for synthesizing active ingredients, leveraging its low toxicity and ability to dissolve polar and non-polar compounds.
Environmental Impact and Regulatory Status
The compound is classified under EPA’s TSCA inventory, indicating its compliance with U.S. chemical safety regulations. While no explicit ecotoxicity data is available, its ester structure suggests moderate biodegradability. Regulatory frameworks in the EU (REACH) mandate hazard communication through safety data sheets (SDS) .
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